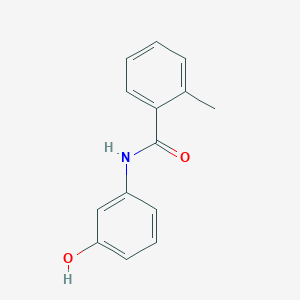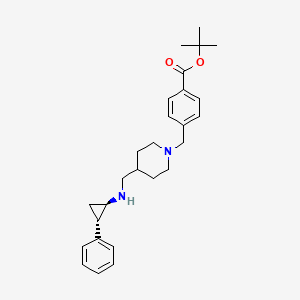
Benzeneethanamine, 2-chloro-beta-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, 2-chloro-beta-methyl- is an organic compound with the molecular formula C9H12ClN. It is a colorless to pale yellow liquid with a distinctive odor. This compound is known for its lipophilic properties and is used in various chemical syntheses, including the production of dyes, fragrances, and pesticides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for preparing Benzeneethanamine, 2-chloro-beta-methyl- involves the reaction of benzyl cyanide with hydrochloric acid, followed by reduction. The reaction typically proceeds as follows:
- Benzyl cyanide is reacted with hydrochloric acid to form 2-(2-Chlorophenyl)propanenitrile.
- The nitrile is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield Benzeneethanamine, 2-chloro-beta-methyl- .
Industrial Production Methods
In industrial settings, the production of Benzeneethanamine, 2-chloro-beta-methyl- may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also include the use of catalytic hydrogenation for the reduction step .
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneethanamine, 2-chloro-beta-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 2-(2-Chlorophenyl)propan-1-one or 2-(2-Chlorophenyl)propanal.
Reduction: Various secondary and tertiary amines.
Substitution: A wide range of substituted amines and other derivatives.
Applications De Recherche Scientifique
Benzeneethanamine, 2-chloro-beta-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses and pharmacological properties.
Industry: It is utilized in the production of dyes, fragrances, and pesticides
Mécanisme D'action
The mechanism of action of Benzeneethanamine, 2-chloro-beta-methyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorphenamine: An antihistamine with a similar structure but different pharmacological properties.
2-(4-Chlorophenyl)propan-2-amine: A compound with a similar chemical structure but different functional groups and applications
Uniqueness
Benzeneethanamine, 2-chloro-beta-methyl- is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its lipophilicity and reactivity make it valuable in various chemical syntheses and industrial applications .
Propriétés
Numéro CAS |
67932-61-0 |
|---|---|
Formule moléculaire |
C9H12ClN |
Poids moléculaire |
169.65 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12ClN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,6,11H2,1H3 |
Clé InChI |
SBSAWWPYDYYBSA-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














